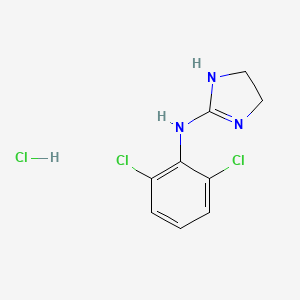
Clonidine Hydrochloride
Cat. No. B1669223
Key on ui cas rn:
4205-91-8
M. Wt: 266.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09192599B2
Procedure details


Basically 0.1 mg (base equivalent) of clonidine hydrochloride was blended with 13 mg of calcium phosphate dibasic, with 15 mg of microcrystalline cellulose, with 40 mg of hydroxypropyl methyl cellulose, 1 mg of colloidal silica and 0.9 mg of magnesium stearate.

Name
calcium phosphate dibasic
Quantity
13 mg
Type
reactant
Reaction Step Two

[Compound]
Name
cellulose
Quantity
15 mg
Type
reactant
Reaction Step Three

[Compound]
Name
hydroxypropyl methyl cellulose
Quantity
40 mg
Type
reactant
Reaction Step Four

Name
magnesium stearate
Quantity
0.9 mg
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1.Cl.OP([O-])([O-])=O.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1 |f:0.1,2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl
|
Step Two
|
Name
|
calcium phosphate dibasic
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)([O-])[O-].[Ca+2]
|
Step Three
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
15 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
hydroxypropyl methyl cellulose
|
|
Quantity
|
40 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
magnesium stearate
|
|
Quantity
|
0.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
